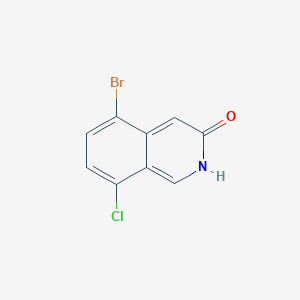

5-bromo-8-chloroisoquinolin-3-ol

Description

Significance of Isoquinoline (B145761) Core Structures in Medicinal Chemistry and Drug Discovery Research

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govwikipedia.org Its prevalence in a vast number of natural alkaloids, such as papaverine (B1678415) and morphine, has long signaled its biological importance. wikipedia.org These natural products and their synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities.

Isoquinoline derivatives are integral to the development of drugs with a wide array of therapeutic applications. nih.govresearchgate.net They have been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govmdpi.com The structural rigidity and the presence of a nitrogen atom, which can be protonated at physiological pH, allow isoquinoline-based molecules to effectively interact with various biological targets, including enzymes and receptors. wikipedia.org This versatility has made the isoquinoline scaffold a focal point for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net The continuous exploration of new substitution patterns on the isoquinoline ring system offers a promising avenue for the discovery of next-generation drugs. nih.gov

Overview of Halogenated Heterocyclic Compounds in Advanced Chemical Synthesis

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a cyclic structure that includes an atom other than carbon. These compounds are of paramount importance in modern organic synthesis due to the unique properties imparted by the halogen substituents. Halogens can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule.

In the realm of synthetic chemistry, halogens often serve as versatile handles for further molecular elaboration. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These transformations allow for the construction of complex molecular architectures from simpler halogenated precursors. The strategic placement of halogen atoms on a heterocyclic core can therefore pave the way for the synthesis of diverse libraries of compounds for biological screening.

Research Context of 5-bromo-8-chloroisoquinolin-3-ol within the Isoquinoline Family

While the broader family of isoquinolines is well-represented in scientific literature, the specific compound This compound remains a largely unexplored entity. A search of prominent chemical databases reveals its basic chemical identity, but a notable absence of dedicated research articles or patents underscores its novelty.

The research context for this particular molecule can be inferred from the chemical nature of its constituent parts. The isoquinolin-3-ol core suggests potential for biological activity, as hydroxylated isoquinolines are known to interact with various biological systems. The presence of two different halogen atoms, bromine at the 5-position and chlorine at the 8-position, presents an interesting case for synthetic utility and potential biological function. This specific di-halogenation pattern could offer regioselective opportunities for further chemical modification, allowing for the creation of a focused library of derivatives.

The combination of a bromo and a chloro substituent on the isoquinoline ring is not a common motif in commercially available screening libraries, making This compound a potentially valuable building block for the synthesis of novel compounds. Its investigation could lead to the discovery of molecules with unique pharmacological profiles, stemming from the specific electronic and steric properties conferred by this particular substitution pattern. The synthesis of such a molecule would likely involve multi-step sequences, potentially starting from a suitably substituted benzene derivative, followed by the construction of the nitrogen-containing ring. The development of an efficient synthetic route to This compound would be a significant first step in unlocking its potential for chemical and biological research.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-chloro-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLFWMVIWHJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CNC(=O)C=C2C(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696354-09-2 | |

| Record name | 5-bromo-8-chloroisoquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 8 Chloroisoquinolin 3 Ol

Direct Synthesis Strategies for 5-bromo-8-chloroisoquinolin-3-ol Precursors

The creation of the this compound scaffold relies on the strategic synthesis of appropriately substituted precursors. This involves controlled halogenation of the isoquinoline (B145761) core and cyclization reactions to build the heterocyclic system.

The direct halogenation of isoquinoline is a fundamental approach to introduce bromine and chlorine atoms onto the carbocyclic ring. The regioselectivity of these electrophilic substitution reactions is highly dependent on the reaction conditions, particularly the nature of the acid and the halogenating agent. researchgate.net

Research has shown that the bromination of isoquinoline can be directed to specific positions. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) can regioselectively yield 5-bromoisoquinoline (B27571). researchgate.net The formation of di- and tri-halogenated derivatives often requires a stepwise approach. For example, to obtain 5,7,8-tribromoisoquinoline, it is more effective to brominate 5,8-dibromoisoquinoline (B186898) rather than attempting a one-pot tribromination of isoquinoline itself. researchgate.net

A common method for synthesizing 5-bromoisoquinoline involves the transformation of isoquinoline in the presence of a strong acid, like concentrated H₂SO₄, and a brominating agent such as NBS. google.com This reaction is typically conducted at low temperatures, between -30°C and -15°C. google.com Following the bromination, a subsequent nitration can be performed in the same reaction vessel ("one-pot") by adding a nitrating agent like potassium nitrate (B79036) to yield 5-bromo-8-nitroisoquinoline (B189721), a key precursor. google.com

Historically, methods involving the addition of liquid bromine to a molten mixture of isoquinoline and aluminum chloride at 75°C have been used, yielding 5-bromoisoquinoline in moderate yields of 43-46% after recrystallization. google.com

Table 1: Selected Bromination Methods for Isoquinoline

| Brominating Agent | Acid/Catalyst | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -30°C to -15°C | 5-bromoisoquinoline | Not specified | google.com |

| Liquid Bromine | Aluminum Chloride | 75°C | 5-bromoisoquinoline | 43-46% | google.com |

| Gaseous Bromine | Not specified | Not specified | 5-bromoisoquinoline | 42% | google.com |

This table summarizes various reported methods for the bromination of isoquinoline, highlighting the conditions that favor the formation of the 5-bromo isomer.

Chlorination reactions on isoquinoline substrates follow similar principles, where the choice of chlorinating agent and reaction conditions dictates the position of substitution. researchgate.netacs.org The synthesis of chloroarenes, including chlorinated isoquinolines, is crucial as these motifs are present in a wide range of pharmaceuticals and agrochemicals. researchgate.net

The construction of the isoquinoline ring system is a cornerstone of heterocyclic chemistry. Several classic named reactions provide routes to the isoquinoline core, which can be adapted for the synthesis of isoquinolinol derivatives. wikipedia.orgpharmaguideline.com

Bischler-Napieralski Reaction: This method involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com

Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamine. The presence of the hydroxyl group allows for dehydration during the cyclization step, directly forming the isoquinoline ring. wikipedia.orgpharmaguideline.com

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com

Pomeranz-Fritsch Reaction: This is an efficient method for preparing unsubstituted isoquinoline from the reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

More contemporary methods often utilize metal catalysis. For example, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines under mild conditions with good functional group tolerance. nih.govacs.org

Advanced Catalytic Approaches in Isoquinoline Functionalization

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective functionalization of heterocyclic compounds. For a dihalogenated substrate like this compound, these methods allow for the stepwise and site-selective introduction of various functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki, Heck, and Sonogashira couplings enable the introduction of aryl, vinyl, and alkynyl groups, respectively, at the halogenated positions of the isoquinoline core. youtube.com

The reactivity of the C-Br and C-Cl bonds in this compound differs, with the C-Br bond being generally more reactive in oxidative addition to a Pd(0) catalyst. youtube.com This reactivity difference can be exploited for selective functionalization. The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). youtube.comyoutube.com

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): A second coupling partner is introduced.

Reductive Elimination: The coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated. youtube.comyoutube.com

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines), and reaction conditions is crucial for achieving high yields and selectivity. youtube.combeilstein-journals.org For instance, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, can produce isoquinolines in excellent yields. organic-chemistry.org

Rhodium(III)-catalyzed reactions have emerged as a powerful strategy for synthesizing isoquinoline derivatives through C-H activation and annulation. rsc.org These methods often proceed with high atom economy and can tolerate a wide range of functional groups. rsc.orgorganic-chemistry.org

One approach involves the Rh(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols. rsc.org Another innovative method is the cascade C-H activation/cyclization of benzimidates with allyl carbonates, which act as a C2 synthon, to produce isoquinoline derivatives. rsc.org

Furthermore, the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes can be achieved using a [Cp*RhCl₂]₂ catalyst system. acs.org This reaction proceeds via a redox-neutral pathway involving ortho-rhodation, C-H vinylation, and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant. acs.org Similarly, aryl amidines can react with α-MsO/TsO/Cl ketones under Rh(III) catalysis to form 1-aminoisoquinolines. acs.org

Table 2: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Benzimidates and Allyl Carbonates | Rh(III) catalyst | Cascade C-H activation/cyclization, H₂ liberation | rsc.org |

| Isoquinolones and Allyl Alcohols | Rh(III) catalyst | C-H oxidative annulation, high atom economy | rsc.org |

| Aryl Ketone O-acyloximes and Internal Alkynes | [CpRhCl₂]₂/NaOAc | Redox-neutral, N-O bond as internal oxidant | acs.org |

This table showcases the versatility of Rh(III) catalysis in constructing the isoquinoline ring from various precursors.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide array of functional groups, making it suitable for the amination of complex molecules like this compound. rug.nl

The reaction couples an amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is critical, with sterically hindered biaryl phosphine ligands like X-Phos often providing high activity and stability. beilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

This methodology has been successfully applied to the synthesis of isoquinolin-3-amines. researchgate.net Studies have shown that isoquinolin-3-amines can undergo Buchwald-Hartwig coupling with various substituted aryl halides, yielding the corresponding N-aryl derivatives in good yields (46-94%). researchgate.net The differential reactivity of the C-Br and C-Cl bonds allows for selective amination, typically at the more reactive C-Br position, by carefully controlling the reaction conditions.

Multi-step Synthetic Sequences for Complex this compound Analogs

The development of complex molecular architectures from this compound relies on sequential reactions that take advantage of the differential reactivity of the halogen substituents and the hydroxyl group. While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, a general strategy can be inferred from the reactivity of related isoquinoline systems. A plausible precursor for the synthesis of the title compound is 5-bromo-8-nitroisoquinoline, for which detailed synthetic procedures are available. orgsyn.org The synthesis of 5-bromo-8-nitroisoquinoline can be achieved in a one-pot reaction from isoquinoline by first performing a bromination using N-bromosuccinimide in sulfuric acid, followed by nitration. orgsyn.org

Subsequent transformations of this precursor would be required to install the chloro and hydroxyl functionalities. The nitro group at the 8-position can be reduced to an amino group, which can then be converted to a chloro substituent via a Sandmeyer-type reaction. The introduction of the 3-hydroxyl group could potentially be achieved through various methods known for the synthesis of isoquinolin-3-ols.

Once this compound is obtained, it can serve as a versatile building block for the synthesis of more complex analogs. The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. orgsyn.org These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

A hypothetical multi-step sequence to a more complex analog could involve the following steps:

O-Alkylation or O-Arylation: The hydroxyl group at the 3-position can be functionalized through Williamson ether synthesis or other related methods to introduce alkyl or aryl ethers.

Cross-Coupling at the 5-position: A subsequent Suzuki coupling reaction could be employed to introduce a new carbon-carbon bond at the 5-position by reacting the bromo-substituted isoquinoline with a suitable boronic acid in the presence of a palladium catalyst.

The table below outlines a representative, albeit hypothetical, reaction sequence starting from this compound.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | This compound | NaH, CH₃I | 5-bromo-8-chloro-3-methoxyisoquinoline | O-Alkylation |

| 2 | 5-bromo-8-chloro-3-methoxyisoquinoline | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 8-chloro-3-methoxy-5-phenylisoquinoline | Suzuki Coupling |

This sequence illustrates how the strategic functionalization of different positions on the this compound scaffold can lead to the generation of a diverse library of complex analogs with potentially interesting biological or material properties. The development of such multi-step synthetic sequences is a key area of research in organic synthesis. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules derived from this compound. The inherent electronic properties and steric environment of the substituted isoquinoline ring dictate the outcome of many chemical transformations.

Regioselectivity:

The term regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, several regioselective transformations can be envisioned:

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group (or its ether derivative) at the 3-position would activate the heterocyclic ring towards electrophilic attack. However, the precise location of substitution would be influenced by the directing effects of all substituents.

Nucleophilic Aromatic Substitution: While less common for the isoquinoline core itself, nucleophilic aromatic substitution could potentially occur, particularly if further activating groups are present.

Metal-Catalyzed Cross-Coupling: As previously mentioned, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 5-position.

The regioselective halogenation of 8-substituted quinolines has been demonstrated to be influenced by the nature of the directing group at the 8-position, which can facilitate selective halogenation at the C5 position. mdpi.comrsc.org For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution has been shown to be highly regioselective for the 4-position. nih.gov These principles of regiocontrol are directly applicable to the strategic elaboration of the this compound framework.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the core of this compound is aromatic and planar, the introduction of substituents or the reduction of the heterocyclic ring can create stereocenters.

For example, if a substituent introduced at any position contains a chiral center, or if a reaction creates a new chiral center, the control of stereochemistry becomes paramount. The use of chiral catalysts or auxiliaries in reactions involving derivatives of this compound could lead to the enantioselective or diastereoselective synthesis of complex chiral molecules. The stereoselective synthesis of isoquinoline alkaloids, for instance, often employs chiral reducing agents or auxiliaries to control the stereochemical outcome of key steps. mdpi.com

The following table summarizes the key concepts of selectivity in the context of this compound:

| Selectivity Type | Description | Potential Application to this compound |

| Regioselectivity | Preferential reaction at one site over another. | Selective cross-coupling at the C5-Br bond over the C8-Cl bond. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Asymmetric synthesis of derivatives with chiral side chains. |

Preclinical Biological and Pharmacological Investigations of 5 Bromo 8 Chloroisoquinolin 3 Ol and Its Analogs

In Vitro Biological Activity Profiling

The in vitro biological activity of compounds structurally related to 5-bromo-8-chloroisoquinolin-3-ol has been explored across various domains, including enzyme inhibition, receptor binding, and antimicrobial efficacy. These studies on analogous structures provide a foundational understanding of the potential pharmacological profile of the target compound.

Enzyme Inhibition Studies

The isoquinoline (B145761) and quinoline (B57606) cores are key pharmacophores in the design of various enzyme inhibitors.

While specific data on this compound as a kinase inhibitor is not prominent, the broader class of quinoline and quinazoline (B50416) derivatives has been investigated for this purpose. For instance, co-inhibition of the epidermal growth factor receptor (EGFR) and the histone methyltransferase EZH2 has been shown to significantly reduce cell proliferation and increase apoptosis in colon cancer cell lines. nih.gov This suggests that dual inhibitors or combination therapies targeting these pathways can be an effective strategy. nih.gov

In non-small cell lung cancer (NSCLC), EZH2 inhibition has been found to enhance sensitivity to topoisomerase II inhibitors in tumors with EGFR and BRG1 mutations. nih.gov Pharmacological inhibition of EZH2, either through degradation of its complex or specific inhibition of its methyltransferase activity, leads to decreased levels of H3K27me3, a key histone mark. nih.gov

Furthermore, a subseries of C-5-substituted anilinoquinazolines has demonstrated high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes. nih.gov One such compound, AZD0530, inhibits these enzymes at low nanomolar concentrations and exhibits high selectivity over other kinases. nih.gov

Table 1: Kinase Inhibitory Activity of a Representative Anilinoquinazoline (AZD0530)

| Kinase Target | IC₅₀ (nM) |

|---|---|

| c-Src | Data not specified |

| Abl | Data not specified |

Data derived from a study on N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530). nih.gov

Isoquinoline derivatives have been explored as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA synthesis and bacterial proliferation. A notable example is the discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors. nih.gov One such compound, LEI-800, was found to inhibit the supercoiling activity of E. coli DNA gyrase with high potency, being significantly more effective than the fluoroquinolone antibiotic ciprofloxacin (B1669076) in in vitro assays. nih.gov Unlike fluoroquinolones, which promote DNA cleavage, LEI-800 inhibits this process, representing a novel mechanism of action that could overcome fluoroquinolone resistance. nih.gov

Table 2: DNA Gyrase Inhibitory Activity of LEI-800

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| LEI-800 | E. coli DNA Gyrase | 35 |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Several isoquinoline derivatives have been investigated for their potential as cholinesterase inhibitors. nih.gov Studies on monomeric 1-benzylisoquinolines have been conducted to evaluate their AChE inhibitory activity. nih.gov The general class of isoquinoline alkaloids has shown promise in this area, with the structure-activity relationship being a subject of ongoing research. nih.govepa.gov The search for new cholinesterase inhibitors is driven by the need for compounds with improved efficacy and fewer side effects compared to existing treatments. nih.gov

Receptor Ligand Binding Assays (e.g., 5-HT3 receptor)

Derivatives of the quinoline and isoquinoline scaffold have been synthesized and evaluated for their affinity to various receptors, including the serotonin (B10506) 5-HT3 receptor. A series of esters and amides of quinolinecarboxylic acid derivatives have been shown to bind to the 5-HT3 receptor with high affinity. nih.gov Some of these compounds exhibited significantly more potent binding than the established 5-HT3 antagonist, ondansetron. nih.gov For instance, certain esters displayed Ki values in the sub-nanomolar range. nih.gov Similarly, other quinolinecarboxylic acid derivatives have shown high affinity for the 5-HT3 receptor, with some compounds having Ki values as low as 1.5 nM and 6.1 nM. researchgate.net These findings indicate that the quinoline and, by extension, the isoquinoline nucleus can serve as a scaffold for potent 5-HT3 receptor ligands. nih.govresearchgate.net

Table 3: 5-HT3 Receptor Binding Affinity of Representative Quinoline Derivatives

| Compound | Ki (nM) |

|---|---|

| Derivative 21 | 0.32 |

| Derivative 37 | 0.31 |

| 4-Hydroxyquinoline-3-carboxylic acid derivative 6a | 1.5 |

| 4-Hydroxyquinoline-3-carboxylic acid derivative 5 | 6.1 |

| Ondansetron | 7.6 |

Data compiled from studies on various quinoline derivatives. nih.govresearchgate.net

Antimicrobial Efficacy in Research Models (Antibacterial, Antifungal, Antiviral, Antituberculosis)

The isoquinoline scaffold is present in many natural and synthetic compounds with a broad spectrum of antimicrobial activities. acs.orgmdpi.com

Antibacterial Activity A range of isoquinoline derivatives have demonstrated antibacterial properties. mdpi.com For example, certain tricyclic isoquinoline derivatives have been synthesized and tested against various Gram-positive bacteria. mdpi.com Compounds 8d and 8f from one such study showed activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com

Table 4: Antibacterial Activity of Tricyclic Isoquinoline Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecium |

|---|---|---|---|

| 8d | 16 | >128 | 128 |

| 8f | 32 | 32 | 64 |

Antifungal Activity Isoquinoline derivatives and related heterocyclic compounds have also been evaluated for their antifungal efficacy. acs.orgmdpi.comnih.gov Studies on isoxazole-like benzamide (B126) and isoquinolinone hybrids have revealed promising antifungal activity against species such as Aspergillus, Penicillium, and Candida. nih.gov The structure-activity relationship of these compounds continues to be an area of active investigation to optimize their antifungal potency. nih.gov

Antiviral Activity Research into isoquinoline alkaloids has uncovered antiviral properties. epa.gov A novel antiviral isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone, isolated from Thalictrum glandulosissimum, demonstrated significant inhibitory activity against the tobacco mosaic virus. rsc.org The study of structure-activity relationships has indicated that features like a quaternary nitrogen and methylenedioxy groups can enhance the antiviral activity of certain isoquinoline alkaloids. epa.gov

Antituberculosis Activity The antitubercular potential of halogenated quinolines, which are structurally related to this compound, has been documented. Cloxyquin (5-chloroquinolin-8-ol) has shown potent in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov The minimum inhibitory concentrations (MICs) for cloxyquin were found to be consistently low across all tested strains. nih.govnih.gov

Table 5: In Vitro Antituberculosis Activity of Cloxyquin

| Parameter | MIC (µg/mL) |

|---|---|

| MIC Range | 0.062 - 0.25 |

| MIC₅₀ | 0.125 |

| MIC₉₀ | 0.25 |

Data from a study on 150 clinical isolates of M. tuberculosis. nih.govnih.gov

Antiproliferative Activity against Cancer Cell Lines

The potential of isoquinoline derivatives as anticancer agents has been an area of active research, with many studies demonstrating their ability to inhibit the growth of various cancer cell lines. researchgate.netsemanticscholar.org While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available literature, research on its analogs, particularly isoquinolinequinones and other substituted isoquinolines, provides significant insights into the potential of this chemical class.

A variety of phenylaminoisoquinolinequinones, synthesized from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, have demonstrated moderate to high in vitro antiproliferative activity against human cancer cell lines, including AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.gov Notably, the position of the phenylamino (B1219803) group on the quinone ring significantly influences the cytotoxic potency, with compounds bearing this group at the C-6 position generally showing greater activity. nih.gov For instance, certain 6-substituted regioisomers exhibit submicromolar IC₅₀ values against the tested cell lines. nih.gov Interestingly, the introduction of a bromine atom to the quinone nucleus of these phenylaminoquinones tended to decrease antiproliferative activity, with some exceptions. nih.gov

Furthermore, other isoquinoline analogs have shown promise. A series of isoquinoline-tethered quinazoline derivatives were developed and evaluated for their inhibitory effects on HER2-positive cancer cells. nih.gov These compounds showed enhanced antiproliferative effects against HER2-dependent SKBR3 cells. nih.gov In particular, one derivative, compound 14f , demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.gov Similarly, studies on 1-phenylpyrrolo[2,1-a]isoquinoline derivatives have identified compounds with noteworthy antiproliferative activity in the low micromolar range against several cancer cell lines. nih.gov

The general mechanism by which many isoquinoline derivatives exert their anticancer effects involves the induction of apoptosis, DNA fragmentation, inhibition of tubulin polymerization, and cell cycle arrest. researchgate.net

| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylaminoisoquinolinequinones (general) | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high activity | nih.gov |

| Compound 4b (a phenylaminoisoquinolinequinone) | AGS, SK-MES-1, J82 | Submicromolar | nih.gov |

| Isoquinoline-tethered quinazoline (14a) | SKBR3 | 0.103 | nih.gov |

| 1-Phenylpyrrolo[2,1-a]isoquinoline (8c) | Four different cancer cell lines | < 21 | nih.gov |

| Isoquinolinequinone N-oxides (general) | MDR cancer cell lines | Nanomolar range | acs.org |

Anti-inflammatory Effects in Cellular Models

Isoquinoline derivatives have been investigated for their potential to mitigate inflammatory processes, a key factor in numerous diseases. semanticscholar.org While specific data for this compound is limited, studies on related compounds highlight the anti-inflammatory potential of this scaffold.

In cellular models, particularly using lipopolysaccharide (LPS)-stimulated macrophages or microglial cells to mimic an inflammatory response, various isoquinoline analogs have demonstrated significant anti-inflammatory activity. nih.govnih.govresearchgate.net For example, a novel isoquinoline derivative, CYY054c, was shown to inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov This compound also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are important mediators of inflammation. nih.gov

Similarly, a series of isoquinoline-1-carboxamide (B73039) derivatives were synthesized and evaluated for their anti-inflammatory properties in LPS-treated BV2 microglial cells. nih.gov Several of these compounds effectively suppressed the production of pro-inflammatory cytokines like IL-6 and TNF-α, as well as nitric oxide. nih.gov One of the most promising compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only reduced pro-inflammatory mediators but also attenuated the LPS-induced expression of iNOS and COX-2. nih.gov

The anti-inflammatory effects of these isoquinoline analogs are often linked to their ability to interfere with key intracellular signaling pathways that regulate the inflammatory response, as will be discussed in more detail in the subsequent sections.

| Compound/Analog | Cellular Model | Key Anti-inflammatory Effects | Reference |

| CYY054c | LPS-stimulated macrophages | Inhibition of TNF-α, IL-1β, IL-6, iNOS, and COX-2 production/expression. | nih.gov |

| Isoquinoline-1-carboxamides (HSR1101) | LPS-treated BV2 microglial cells | Suppression of IL-6, TNF-α, and NO production; attenuation of iNOS and COX-2 expression. | nih.gov |

Molecular Mechanisms of Action and Target Identification

Understanding the molecular basis of a compound's biological activity is fundamental to its development as a therapeutic agent. This section explores the known molecular mechanisms of action for isoquinoline derivatives, focusing on their interactions with specific proteins, modulation of signaling pathways, and effects on gene expression and cellular localization.

Elucidation of Specific Protein-Ligand Interactions

In the context of anti-inflammatory actions, the components of the NF-κB and MAPK signaling pathways are primary targets for many isoquinoline derivatives. These compounds often exert their effects by inhibiting the activity of key kinases within these pathways, thereby preventing the downstream signaling that leads to the production of pro-inflammatory mediators. The specific kinases and the nature of these interactions (e.g., competitive or allosteric inhibition) are areas of ongoing investigation.

Modulation of Intracellular Signaling Pathways (e.g., signal transduction, apoptosis, cell proliferation)

A significant body of evidence points to the modulation of major intracellular signaling pathways as the primary mechanism of action for the biological effects of isoquinoline derivatives.

In the realm of anti-inflammatory activity, the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways is a recurrent theme. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov Isoquinoline derivatives like CYY054c and HSR1101 have been shown to inhibit NF-κB activation in response to inflammatory stimuli. nih.govnih.gov This is often achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in transducing inflammatory signals. nih.gov Several isoquinoline analogs have been found to inhibit the phosphorylation, and thus the activation, of these MAPKs. nih.gov

Regarding their antiproliferative effects, isoquinoline derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with signaling pathways that control the cell cycle. researchgate.net For example, the inhibition of HER2 phosphorylation by certain isoquinoline-tethered quinazolines directly impacts downstream signaling pathways that promote cell proliferation and survival in HER2-dependent cancer cells. nih.gov

Impact on Gene Expression and Epigenetic Modification

The modulation of intracellular signaling pathways by isoquinoline derivatives ultimately translates into changes in gene expression. By inhibiting transcription factors like NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like iNOS and COX-2. nih.govnih.gov

The impact of this compound or its close analogs on epigenetic modifications is an area that requires further investigation. Epigenetic mechanisms, such as DNA methylation and histone modification, play a crucial role in regulating gene expression and are increasingly recognized as important targets in drug discovery. Future studies may explore whether isoquinoline derivatives can influence the activity of enzymes involved in these processes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).

Cellular Uptake and Subcellular Localization Studies

The efficacy of a drug is dependent on its ability to reach its intracellular target. Studies on the cellular uptake and subcellular localization of isoquinoline derivatives are therefore of significant interest.

One study investigating a novel isoquinoline derivative demonstrated its successful encapsulation into liposomes, which were then taken up by cancer cells. semanticscholar.orgplos.org Using confocal microscopy, the researchers were able to visualize the internalization of these liposomes and their payload into HeLa and HepG2 cells. semanticscholar.orgplos.org This approach not only aids in solubilizing potentially poorly soluble compounds but can also be adapted for targeted delivery to specific cell types, for instance, by conjugating the liposomes with ligands that bind to receptors overexpressed on cancer cells. semanticscholar.orgplos.org

The subcellular localization of a compound can provide clues about its mechanism of action. For example, a compound that accumulates in the nucleus may be interacting with DNA or nuclear proteins, while one that localizes to the mitochondria might be involved in the regulation of apoptosis. Further studies are needed to determine the specific subcellular distribution of this compound and its analogs to gain a more complete understanding of their cellular activities.

Structure-Activity Relationship (SAR) Studies

SAR studies on isoquinoline derivatives have been pivotal in optimizing their therapeutic potential. These studies explore how chemical modifications at various positions of the isoquinoline ring system impact biological activity.

Halogen substituents play a critical role in modulating the pharmacological properties of isoquinoline analogs. The nature, position, and number of halogen atoms can significantly affect a compound's potency, selectivity, and pharmacokinetic profile. For instance, in a series of 3-arylisoquinolinones, the presence of a fluorine atom at the meta position of the 3-aryl ring resulted in significant antiproliferative activity, with IC50 values in the sub-micromolar range against cancer cell lines. acs.org In contrast, the corresponding para-substituted analog was significantly less active. acs.org

In the context of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, the substitution of an electron-withdrawing group like chlorine at the third and fourth positions showed a decrease in activity compared to an electron-donating group. japsonline.com This highlights that the electronic effects of halogen substituents are a key determinant of biological activity. The presence of a bromo group at the 5-position and a chloro group at the 8-position of the isoquinolin-3-ol core, as in the title compound, would be expected to significantly influence its electronic distribution and, consequently, its interaction with biological targets.

Table 1: Influence of Halogen and Other Substituents on the Antiproliferative Activity of 3-Arylisoquinolinones acs.org

| Compound | Substituent on 3-Aryl Ring | IC50 (µM) in Cancer Cell Lines |

| 2 | meta-OCH3 | 0.4 - 0.8 |

| 3 | para-OCH3 | > 50 |

| 4 | meta-F | 0.4 - 0.8 |

| 5 | para-F | > 50 |

This table is generated based on data reported for 3-arylisoquinolinone analogs and is intended to illustrate the principles of halogen substituent effects.

The position of functional groups on the isoquinoline scaffold is a crucial factor for target engagement and potency. Studies on 3-arylisoquinolinones have demonstrated that substitution at the meta-position of the 3-aryl ring dramatically enhances antiproliferative activity by promoting binding to microtubules. acs.org This suggests that the spatial arrangement of substituents is critical for fitting into the binding pocket of the target protein.

Furthermore, research on isoquinoline-1,3,4-trione derivatives as caspase-3 inhibitors revealed that the introduction of a 6-N-acyl group significantly improved their inhibitory activity. nih.gov This indicates that modifications at specific positions can lead to enhanced interactions with the target enzyme. For this compound, the location of the bromine and chlorine atoms at positions 5 and 8, respectively, would define a specific substitution pattern on the benzene (B151609) ring portion of the isoquinoline, likely influencing its binding affinity and selectivity for various biological targets.

Modification of the core isoquinoline scaffold has been a key strategy in the development of new therapeutic agents. For example, the simplification of the natural product lycobetaine led to the discovery of an isoquinoline derivative with an aryl moiety at the 4-position, which exhibited potent antiproliferative activities against neuroendocrine prostate cancer cells. nih.gov

The development of 3-arylisoquinolinones as analogs of resveratrol, a known inhibitor of NAD(P)H:quinone oxidoreductase 2 (NQO2), highlights another approach to pharmacophore development. acs.org By retaining the key structural features of a known active molecule while modifying the scaffold, researchers can develop novel compounds with improved properties. The isoquinolin-3-ol core of the title compound represents a distinct scaffold that can be further modified to optimize its biological activity.

For isoquinoline derivatives that possess a stereocenter, chiral purity is often essential for optimal biological activity. The different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. In the development of tetrahydroisoquinoline (TIQ) compounds, such as (R)-1,2-dimethyl-5,6-dimethoxy-TIQ, the specific stereochemistry is crucial for its activity. japsonline.com Although this compound itself is not chiral, the introduction of chiral side chains or further modifications to the scaffold could necessitate the separation and evaluation of individual enantiomers to identify the more active and safer stereoisomer.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

While no in vivo data exists for this compound, studies on related isoquinoline derivatives have demonstrated their potential efficacy in various disease models.

An analog of isoquinoline-1,3,4-trione, compound 13f , which acts as a caspase-3 inhibitor, has shown a dose-dependent decrease in infarct volume in a transient middle cerebral artery occlusion stroke model in rats. nih.gov This provides proof-of-concept for the therapeutic potential of isoquinoline derivatives in ischemic diseases.

In the field of oncology, a meta-substituted 3-arylisoquinolinone demonstrated microtubule-destabilizing activity and exhibited antiangiogenic and vascular disrupting features in preclinical models. acs.org Furthermore, some N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinolines, have been shown to improve learning and memory processes in rats. researchgate.net These studies underscore the diverse therapeutic applications of the isoquinoline scaffold and provide a basis for the potential in vivo evaluation of novel analogs like this compound.

Pharmacodynamic Markers in Preclinical Systems

Pharmacodynamic markers are crucial in preclinical research to demonstrate that a compound is interacting with its intended biological target and eliciting a measurable response. For analogs of this compound, these markers have primarily included enzyme inhibition assays and behavioral models.

One area of investigation for isoquinoline derivatives has been their effect on enzymes involved in neurotransmission. For instance, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides, which are structurally related to the isoquinoline core, were evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov MAO is a key enzyme in the degradation of monoamine neurotransmitters, and its inhibition can lead to antidepressant effects. Butyrylcholinesterase (BuChE), another target, is involved in cholinergic signaling.

In vitro enzyme activity assays with these analogs revealed inhibitory potency against both MAO and BuChE. nih.gov Specifically, certain derivatives demonstrated significant inhibition of monoamine oxidase B (MAO-B) and BuChE. nih.gov The half-maximal inhibitory concentration (IC50) is a critical pharmacodynamic marker in these assays, quantifying the concentration of a compound required to inhibit the enzyme's activity by 50%.

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Benzothiazole-Isoquinoline Derivatives

| Compound | MAO-B IC50 (µM) |

|---|---|

| Analog 4g | 14.80 ± 5.45 |

| Analog 4d | 64.83 ± 4.20 |

Data sourced from a study on benzothiazole-isoquinoline derivatives, which are analogs of the primary compound of interest. nih.gov

Beyond in vitro enzyme assays, preclinical behavioral models serve as another layer of pharmacodynamic assessment. The forced swim test (FST) is a classical model used to evaluate the potential antidepressant activity of compounds. In this test, a reduction in the immobility time of rodents is considered a marker of antidepressant efficacy. For the benzothiazole-isoquinoline derivatives, a significant decrease in immobility time was observed for several compounds, correlating with their in vitro enzymatic inhibition profiles. nih.gov

Table 2: Antidepressant-like Effects of Benzothiazole-Isoquinoline Derivatives in the Forced Swim Test

| Compound | Effect on Immobility Time |

|---|---|

| Analog 4d | Significant reduction (p < 0.001) |

| Analog 4g | Significant reduction (p < 0.001) |

Results indicate a statistically significant reduction in immobility time compared to the control group, suggesting potential antidepressant activity. nih.gov

Furthermore, the broader class of substituted isoquinolines and isoquinolinones has been investigated for their role as Rho kinase (ROCK) inhibitors. google.com ROCK is a serine/threonine kinase that plays a role in various cellular functions, and its inhibition is a therapeutic target for cardiovascular and neurological disorders. The pharmacodynamic assessment of such compounds would involve measuring the inhibition of ROCK activity or the phosphorylation of its downstream substrates, such as myosin light chain phosphatase. google.com

Advanced Analytical Methodologies for Research Scale Characterization

Spectroscopic Confirmation of Synthesized Compounds

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure of a substance. For 5-bromo-8-chloroisoquinolin-3-ol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its synthesis and elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques. In ¹H NMR, the chemical shifts of the protons would be indicative of their electronic environment. For instance, aromatic protons would resonate at a lower field (higher ppm) compared to any aliphatic protons. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. Spin-spin coupling between adjacent protons would manifest as splitting patterns, revealing the connectivity of the hydrogen atoms within the isoquinoline (B145761) ring system.

¹³C NMR spectroscopy would complement the proton data by providing information about the carbon skeleton. The number of distinct signals would indicate the number of unique carbon environments. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with carbons bonded to electronegative atoms like chlorine, bromine, and oxygen appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and contains predicted values. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.5 - 9.0 | - |

| H-4 | 7.0 - 7.5 | - |

| H-6 | 7.8 - 8.2 | - |

| H-7 | 7.5 - 7.9 | - |

| OH | 9.0 - 11.0 (broad) | - |

| C-1 | - | 140 - 145 |

| C-3 | - | 160 - 165 |

| C-4 | - | 110 - 115 |

| C-4a | - | 125 - 130 |

| C-5 | - | 115 - 120 |

| C-6 | - | 130 - 135 |

| C-7 | - | 120 - 125 |

| C-8 | - | 135 - 140 |

| C-8a | - | 128 - 133 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, IR spectroscopy would be particularly useful for identifying the hydroxyl (-OH) and amine/amide functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration. The C=O stretching vibration of the tautomeric isoquinolinone form would likely appear in the 1650-1700 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the isoquinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the carbon framework of the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is illustrative and contains expected absorption ranges.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (keto tautomer) | Stretching | 1650 - 1700 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm).

The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum. This pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule. Predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data if available.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₅BrClNO)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.93158 | 140.0 |

| [M+Na]⁺ | 279.91352 | 155.2 |

| [M-H]⁻ | 255.91702 | 145.4 |

| [M+NH₄]⁺ | 274.95812 | 161.2 |

| [M+K]⁺ | 295.88746 | 141.3 |

| [M+H-H₂O]⁺ | 239.92156 | 141.2 |

| [M+HCOO]⁻ | 301.92250 | 155.3 |

| [M+CH₃COO]⁻ | 315.93815 | 155.6 |

| [M+Na-2H]⁻ | 277.89897 | 149.5 |

| [M]⁺ | 256.92375 | 159.9 |

| [M]⁻ | 256.92485 | 159.9 |

| (Data sourced from PubChem predictions.) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., LC-MS)

Chromatographic methods are indispensable for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

In the context of this compound, LC-MS would be used to determine the purity of the synthesized compound. A sample would be injected into the liquid chromatograph, and the components would be separated based on their affinity for the stationary and mobile phases. The mass spectrometer would then detect the separated components, providing their mass-to-charge ratios. A pure sample of this compound would ideally show a single major peak in the chromatogram with the expected mass spectrum. The presence of other peaks would indicate impurities, which could then be tentatively identified based on their mass spectra.

LC-MS is also invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, researchers can track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Confirmation

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Exploration of 5 Bromo 8 Chloroisoquinolin 3 Ol Derivatives and Analogs in Drug Discovery Research

Design and Synthesis of Novel Isoquinoline-based Chemical Libraries

The systematic exploration of chemical space around a core scaffold is a cornerstone of modern drug discovery. The design and synthesis of focused chemical libraries based on the isoquinoline (B145761) framework, including derivatives of 5-bromo-8-chloroisoquinolin-3-ol, are crucial for identifying novel bioactive molecules. nih.gov These libraries are constructed to systematically vary substituents at different positions of the isoquinoline ring, thereby modulating the compound's steric, electronic, and physicochemical properties.

The synthesis of such libraries often involves multi-step reaction sequences. Key intermediates, such as bromoisoquinoline derivatives, are pivotal in these synthetic routes. For instance, 5-bromoisoquinoline (B27571) and its 8-nitro derivative are recognized as essential building blocks for more complex pharmaceutical compounds. google.comgoogle.com The bromination of the isoquinoline core can be achieved through various methods, including direct bromination with agents like N-bromosuccinimide (NBS) in the presence of a strong acid. google.com

The development of efficient and versatile synthetic methodologies is paramount for the construction of diverse isoquinoline libraries. Recent advancements include transition metal-catalyzed reactions, such as rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes, which provide access to a wide range of substituted isoquinolines. acs.org Other innovative approaches involve copper-catalyzed cascade reactions and palladium-catalyzed couplings, enabling the synthesis of densely functionalized isoquinoline derivatives. organic-chemistry.org These methods facilitate the creation of libraries with a high degree of structural diversity, which is essential for screening against a wide range of biological targets.

Table 1: Synthetic Strategies for Isoquinoline Library Generation

| Synthetic Method | Key Features | Potential for Diversity |

| Bischler-Napieralski Synthesis | Cyclization of β-arylethylamides. | Allows for variation in the "eastern" portion of the molecule. |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of benzalaminoacetals. | Provides access to isoquinolines with different substitution patterns. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone. | Widely used for the synthesis of tetrahydroisoquinolines. |

| Metal-Catalyzed Annulations | E.g., Rhodium, Palladium, Copper catalysis. | High efficiency and functional group tolerance, enabling broad diversification. acs.orgorganic-chemistry.org |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering new lead compounds by modifying the core structure of a known active molecule. nih.govnih.gov These approaches are particularly relevant to the development of analogs of this compound. The goal is to retain the key pharmacophoric features responsible for biological activity while altering the central scaffold to improve properties such as potency, selectivity, or pharmacokinetic profile. researchgate.net

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov In the context of this compound, a medicinal chemist might replace the bromine or chlorine atoms with other halogens or pseudo-halogens to fine-tune electronic properties and binding interactions. The isoquinoline core itself can be considered a bioisostere of other bicyclic aromatic systems.

Scaffold hopping takes this concept a step further by replacing the entire isoquinoline core with a structurally different scaffold that maintains the original molecule's three-dimensional arrangement of key functional groups. nih.govresearchgate.net For example, the isoquinoline framework could be replaced by an indole, quinoline (B57606), or benzimidazole (B57391) system, among others. Computational tools are often employed to identify potential scaffolds that can mimic the spatial orientation of the essential binding elements of the parent compound. The success of this strategy relies on the new scaffold's ability to present the necessary pharmacophoric groups in a similar orientation to the original molecule, thus preserving the interaction with the biological target.

Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping for the Isoquinoline Core

| Original Scaffold/Fragment | Bioisosteric Replacement/Scaffold Hop | Rationale |

| Isoquinoline | Quinoline | Isomeric bicyclic aromatic system, alters nitrogen position. |

| Indole | Different heterocyclic core, maintains aromaticity and hydrogen bonding potential. | |

| Benzimidazole | Fused heterocyclic system with two nitrogen atoms, offering different hydrogen bonding patterns. nih.gov | |

| Bromine atom | Chlorine, Fluorine | Modulates electronegativity and size. |

| Cyano group | Alters electronic properties and potential for dipole interactions. | |

| 3-ol (lactam form) | Thiol, Amine | Changes hydrogen bonding capabilities and nucleophilicity. |

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds, particularly for challenging targets. wikipedia.orgnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. wikipedia.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

The isoquinoline scaffold, and specifically smaller, functionalized derivatives related to this compound, are well-suited for inclusion in fragment libraries. To be considered a good fragment, a compound should generally adhere to the "Rule of Three": a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org The core structure of this compound itself is on the larger side for a typical fragment, but smaller, deconstructed analogs containing the key recognition elements could be designed.

The utility of FBDD lies in its ability to efficiently explore chemical space and identify binding "hotspots" on a protein surface. Once a fragment hit is identified, techniques such as X-ray crystallography or NMR spectroscopy are used to determine its binding mode. This structural information is then used to guide the optimization process, which can involve "fragment growing" (extending the fragment to pick up additional interactions) or "fragment linking" (connecting two or more fragments that bind to adjacent sites). The diverse synthetic methodologies available for the isoquinoline core are invaluable for these optimization efforts. organic-chemistry.org

Table 3: Properties of an Ideal Fragment for FBDD

| Property | Guideline ("Rule of Three") | Rationale |

| Molecular Weight | < 300 Da | Higher ligand efficiency, more room for optimization. wikipedia.org |

| cLogP | < 3 | Ensures adequate solubility for screening at high concentrations. wikipedia.org |

| Hydrogen Bond Donors | < 3 | Avoids excessive polarity, maintains good permeability. wikipedia.org |

| Hydrogen Bond Acceptors | < 3 | Avoids excessive polarity, maintains good permeability. wikipedia.org |

| Rotatable Bonds | < 3 | Reduces conformational complexity, facilitating binding mode analysis. wikipedia.org |

Emerging Research Avenues and Future Directions for 5 Bromo 8 Chloroisoquinolin 3 Ol

Integration with Phenotypic Screening and Omics Technologies

A key future direction for elucidating the therapeutic potential of 5-bromo-8-chloroisoquinolin-3-ol lies in the integration of phenotypic screening with advanced omics technologies. Phenotypic screening of compound libraries has re-emerged as a powerful strategy in drug discovery, as it can identify compounds that produce a desired effect in a cellular or organismal model without a preconceived target. nih.govenamine.netotavachemicals.comlifechemicals.com

A high-throughput phenotypic screen of this compound across a diverse range of cell-based assays could rapidly identify potential therapeutic areas. This approach is particularly valuable for novel compounds where the biological targets are unknown. nih.gov

Following a positive hit in a phenotypic screen, a multi-omics approach can be employed to identify the molecular target and elucidate the mechanism of action. nygen.ionih.govfrontiersin.orgmdpi.com This involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells treated with the compound. By integrating these datasets, researchers can build a holistic picture of the cellular response to this compound and pinpoint the key molecular pathways it modulates. nygen.ionih.govfrontiersin.orgmdpi.com This powerful combination of phenotypic screening and omics analysis can accelerate the journey from a bioactive compound to a validated drug candidate. nih.gov

Advancements in Asymmetric Synthesis of Isoquinoline (B145761) Derivatives

The development of efficient and versatile synthetic routes is crucial for the exploration of substituted isoquinolines like this compound. The synthesis of polysubstituted isoquinolines can be challenging, and a number of methods have been developed to address this. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org Traditional methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.gov More recent advancements have focused on transition metal-catalyzed reactions and other novel strategies to create diverse isoquinoline structures. acs.orgorganic-chemistry.org

A key area for future research will be the development of an asymmetric synthesis for this compound. Many biologically active molecules exist as a single enantiomer, and the ability to selectively synthesize one over the other is often critical for therapeutic efficacy and safety. Future synthetic efforts could focus on adapting existing methods for asymmetric isoquinoline synthesis or developing novel catalytic systems to introduce chirality into the this compound scaffold.

Development of Advanced Delivery Systems for Research Applications

The therapeutic potential of many promising compounds, including heterocyclic molecules, can be limited by poor solubility, low bioavailability, or off-target toxicity. nih.govmdpi.com The development of advanced drug delivery systems can help to overcome these challenges. nih.gov For research applications, these systems can be invaluable for ensuring that a compound reaches its intended target in a controlled manner.

A notable example in the context of isoquinoline derivatives is the use of transferrin-conjugated liposomes to deliver an anticancer isoquinoline compound specifically to tumor cells that overexpress the transferrin receptor. acs.org This targeted approach not only enhances the efficacy of the drug but also reduces its potential side effects on healthy tissues.

Future research on this compound should explore the use of various nanomedicine platforms to improve its delivery for preclinical studies. nih.govmdpi.com These could include liposomes, polymeric nanoparticles, and other nanocarriers designed to enhance solubility, prolong circulation time, and achieve targeted delivery to specific cells or tissues.

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages for Research Applications |

|---|---|

| Liposomes | Encapsulation of hydrophobic compounds, potential for surface modification for targeting. |

| Polymeric Nanoparticles | Controlled release of the compound, tunable physicochemical properties. |

| Antibody-Drug Conjugates | Highly specific targeting of cancer cells expressing a particular antigen. |

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of a novel therapeutic agent from a promising lead compound is a complex endeavor that often requires a multidisciplinary approach. aacrjournals.orgnih.govresearchgate.net The future exploration of this compound will benefit greatly from collaborations between chemists, biologists, pharmacologists, and clinicians.

Interdisciplinary studies will be essential to fully characterize the potential of this compound. For example, collaborations between synthetic chemists and computational modelers can lead to the design and synthesis of more potent and selective analogs. nih.gov Similarly, partnerships between cell biologists and pharmacologists can facilitate the translation of in vitro findings to in vivo models of disease.

Furthermore, as the field of precision medicine advances, there will be opportunities to investigate this compound in the context of specific patient populations or disease subtypes identified through genomic and other biomarker analyses. aacrjournals.orgnih.gov Such collaborative and interdisciplinary efforts will be crucial to unlocking the full therapeutic potential of this emerging isoquinoline derivative.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 5-bromo-8-chloroisoquinolin-3-ol, and how can they be validated experimentally?

- Answer: The molecular formula C₉H₅BrClNO defines its halogenated isoquinoline core. Structural validation requires spectroscopic techniques:

- Mass Spectrometry (MS): Predicted adducts (e.g., [M+H]+ at m/z 223.97) and collision cross-section (CCS) values (e.g., 135.7 Ų for [M+H]+) aid in identification .

- Nuclear Magnetic Resonance (NMR): Compare experimental ¹H/¹³C NMR shifts with computational predictions for halogen-substituted aromatic protons (δ ~7–9 ppm) and hydroxyl groups (δ ~10–12 ppm).

- Infrared Spectroscopy (IR): Confirm hydroxyl (-OH) and C-Br/Cl bonds via characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for -OH) .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what factors influence yield optimization?

- Answer: Synthesis typically involves halogenation of an isoquinolin-3-ol precursor. Key steps include:

- Halogenation: Sequential bromination (e.g., NBS in DMF) and chlorination (e.g., SOCl₂ or Cl₂ gas) under inert conditions to avoid overhalogenation .

- Reaction Optimization:

- Temperature Control: Maintain 0–5°C during halogenation to minimize side reactions.

- Molar Ratios: Use 1.2:1 halogenating agent to substrate ratio for selective substitution.

- Purity Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for halogenated isoquinoline derivatives?

- Answer: Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Methodological solutions include:

- Solvent Standardization: Use deuterated solvents (e.g., DMSO-d₆) and report solvent-specific reference peaks.

- Computational Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values for tautomeric forms .

- Paramagnetic Screening: Add EDTA to chelate trace metal ions that broaden NMR signals .

Q. What computational approaches are suitable for predicting the reactivity of this compound in complex reactions?

- Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzyme active sites) using force fields like AMBER or CHARMM.

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group at position 3 may act as a hydrogen bond donor .

- Collision Cross-Section (CCS) Predictions: Match experimental CCS values (e.g., 135.7 Ų for [M+H]+) with in silico models to validate gas-phase conformers .

Q. How can researchers design experiments to assess the biological activity of this compound while addressing potential cytotoxicity?

- Answer:

- In Vitro Screening: Use cell lines (e.g., HeLa or HEK293) with MTT assays to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 5-fluoro-8-chloro derivatives) to isolate the role of halogens in activity .

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining differentiates necrotic vs. apoptotic cell death .

Data Contradiction and Validation

Q. What methodologies address conflicting reports on the stability of this compound under varying pH conditions?

- Answer: Stability studies should include:

- pH-Rate Profiling: Monitor degradation kinetics (HPLC) across pH 2–12. Halogenated quinolines often degrade via hydrolysis at high pH .

- Accelerated Stability Testing: Use thermal stress (40–60°C) to simulate long-term storage.

- Mass Spectrometric Identification: Characterize degradation products (e.g., dehalogenated byproducts) to propose degradation pathways .

Methodological Frameworks

Q. How can theoretical frameworks guide the design of catalytic systems for modifying this compound?

- Answer:

- Ligand Design: Use conceptual Density Functional Theory (cDFT) to predict metal-ligand binding affinities. For example, the hydroxyl group may coordinate to Pd(II) in cross-coupling reactions .

- Reaction Mechanism Proposals: Combine kinetic isotope effects (KIE) and DFT to distinguish between SN1/SN2 pathways in halogen displacement reactions .

Tables for Reference

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 223.97057 | 135.7 |

| [M+Na]+ | 245.95251 | 141.2 |

| [M-H]- | 221.95601 | 136.6 |

| Data sourced from collision cross-section predictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.